molecular formula C12H15N3O4 B11510115 1,3-Diethyl-5-methoxy-6-nitro-1,3-dihydro-benzoimidazol-2-one

1,3-Diethyl-5-methoxy-6-nitro-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B11510115
M. Wt: 265.26 g/mol
InChI Key: SCGYISXIFOUPQT-UHFFFAOYSA-N
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Description

1,3-DIETHYL-5-METHOXY-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL-5-METHOXY-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable benzodiazole precursor, followed by the introduction of ethyl and methoxy groups through alkylation and methylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 1,3-DIETHYL-5-METHOXY-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL-5-METHOXY-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of benzodiazole derivatives.

Scientific Research Applications

1,3-DIETHYL-5-METHOXY-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-5-METHOXY-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the benzodiazole core may facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIETHYL-2-PHENYL-2,3-DIHYDRO-1H-BENZODIAZOLE: Similar structure but lacks the methoxy and nitro groups.

    1,3-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-BENZODIAZOLE: Similar structure but with different alkyl groups.

Uniqueness

1,3-DIETHYL-5-METHOXY-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to the presence of the methoxy and nitro groups, which confer distinct chemical properties and potential applications. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

1,3-diethyl-5-methoxy-6-nitrobenzimidazol-2-one

InChI

InChI=1S/C12H15N3O4/c1-4-13-8-6-10(15(17)18)11(19-3)7-9(8)14(5-2)12(13)16/h6-7H,4-5H2,1-3H3

InChI Key

SCGYISXIFOUPQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C1=O)CC)OC)[N+](=O)[O-]

Origin of Product

United States

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